molecular formula C9H10N4S2 B1271381 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol CAS No. 90535-72-1

4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol

Cat. No. B1271381
CAS RN: 90535-72-1
M. Wt: 238.3 g/mol
InChI Key: VPHOMTOFHSOLHW-UHFFFAOYSA-N
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Description

The compound 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities . These derivatives are characterized by their low toxicity, making them promising candidates for the development of biologically active substances .

Synthesis Analysis

The synthesis of 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol derivatives involves various chemical reactions. For instance, cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions has been used to synthesize the basic nucleus of similar compounds . Acylation and cyclization reactions have been studied, with acylation yielding corresponding amides and cyclization in the presence of POCl3 leading to the formation of triazolothiadiazoles . Additionally, reactions with benzaldehydes afford Schiff bases, and alkylation with chloroacetic acid in ethanol in the presence of sodium acetate gives S-ethoxycarbonylmethyl derivatives .

Molecular Structure Analysis

The molecular structure of related triazole derivatives has been determined using various techniques. For example, the crystal structure of a monohydrate derivative was elucidated in the triclinic system, space group P1, with specific cell parameters and angles between the triazole ring and benzene ring . Another compound crystallizes in the monoclinic space group P2(1)/c with extensive intermolecular hydrogen bonding and pi-pi stacking interactions stabilizing the structure .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be influenced by various substituents. The Dimroth rearrangement, for instance, involves the transformation of 4-amino-3-benzyl-1,2,3-triazole into 4-benzylamino isomers in hot, basic solutions, which can retrogress in hot neutral solvents . This equilibrium can be manipulated for preparative purposes, demonstrating the versatility of triazole chemistry .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties. They are generally odorless, crystalline substances, insoluble in water but soluble in organic solvents . Their structures have been confirmed by spectroscopic methods such as 1H-NMR and gas chromatography-mass spectrometry . The melting temperatures of these compounds can be determined using specific devices, and their biological activities can be predicted using theoretical studies . Additionally, their photophysical properties have been analyzed through spectroscopy, and nonlinear optical properties have been investigated, revealing potential applications in materials science .

Scientific Research Applications

Synthesis Methods

  • 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol has been synthesized via various methods, demonstrating the compound's versatile chemistry. For instance, Singh and Kandel (2013) reported its synthesis by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde (Singh & Kandel, 2013).

Biological Activity

  • Several studies have focused on the biological activity of this compound and its derivatives. For instance, Aksyonova-Seliuk et al. (2016) examined its effects on the duration of thiopental-sodium narcosis in laboratory rats (Aksyonova-Seliuk et al., 2016). Additionally, Rajurkar and Shirsath (2017) reported the green synthesis of derivatives, highlighting their antimicrobial activity (Rajurkar & Shirsath, 2017).

Chemical Properties and Synthesis

  • The study of its chemical properties and further synthesis into various derivatives has been a topic of interest. Aksyonova-Seliuk et al. (2018) synthesized derivatives from ylidene compounds and investigated their physical and chemical properties (Aksyonova-Seliuk et al., 2018).

Pharmacological Applications

  • The compound and its derivatives have been evaluated for various pharmacological activities. Dave et al. (2007) synthesized Schiff bases of this compound and tested them for antimicrobial and antitubercular activities (Dave et al., 2007).

Anti-Tumor Activity

  • Hovsepyan et al. (2018) synthesized derivatives with benzylsulfanylethyl groups and studied their anti-tumor activity, focusing on the effect on tumor DNA methylation (Hovsepyan et al., 2018).

Antimicrobial Evaluation

  • Rajurkar et al. (2016) conducted an antimicrobial evaluation of Schiff bases derived from 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol, highlighting their effectiveness against various organisms (Rajurkar et al., 2016).

Exploration of Synthesis Pathways

  • Avakyan et al. (2017) studied acylation and cyclization reactions of this compound, leading to new derivatives with potential biological activities (Avakyan et al., 2017).

Analysis of Reactivity with Aldehydes

  • Zozulynets et al. (2021) explored the reactivity of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol with aldehydes, demonstrating the compound's potential in synthesizing new derivatives (Zozulynets et al., 2021).

Investigation of Schiff Bases

  • Wadher et al. (2015) synthesized Schiff bases from 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol and evaluated their antianxiety activity, highlighting the potential CNS applications (Wadher et al., 2015).

Metal Complexes and Antibacterial Activity

  • El-gyar et al. (2007) prepared metal complexes of derivatives, exploring their antibacterial activity and providing insights into potential pharmacological applications (El-gyar et al., 2007).

properties

IUPAC Name

4-amino-3-benzylsulfanyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c10-13-8(14)11-12-9(13)15-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHOMTOFHSOLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368921
Record name 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol

CAS RN

90535-72-1
Record name 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CA Danquah, E Kakagianni, P Khondkar, A Maitra… - Scientific Reports, 2018 - nature.com
Disulfides from Allium stipitatum, commonly known as Persian shallot, were previously reported to possess antibacterial properties. Analogues of these compounds, produced by S-…
Number of citations: 26 www.nature.com
C Amaning Danquah - 2016 - discovery.ucl.ac.uk
Tuberculosis (TB) is an infectious disease caused by the pathogen Mycobacterium tuberculosis. Tuberculosis was first declared as a global health emergency in 1993 but is still a health …
Number of citations: 0 discovery.ucl.ac.uk

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